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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relative stability of various

isomers with the molecular formula C10H16. The document focuses on quantitative data,

detailed experimental and computational methodologies, and visual representations of key

concepts to facilitate a deeper understanding of the structure-stability relationships among

these compounds.

Introduction
Isomers with the molecular formula C10H16 represent a diverse group of organic compounds,

encompassing monoterpenes and polycyclic alkanes. Their relative thermodynamic stabilities

are of significant interest in various fields, including natural product chemistry, synthetic organic

chemistry, and drug development, as stability can influence reactivity, bioavailability, and shelf-

life. This guide explores the factors governing the stability of these isomers, presenting key

data and methodologies for their determination.

Classification of C10H16 Isomers
The C10H16 isomers can be broadly categorized into two main classes: monoterpenes, which

are characterized by the presence of double bonds and a chiral center, and polycyclic alkanes,

which are saturated cage-like structures.
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Caption: A diagram illustrating the classification of common C10H16 isomers.

Relative Stability of C10H16 Isomers
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The relative stability of isomers is inversely related to their standard enthalpy of formation

(ΔHf°); a lower enthalpy of formation indicates greater stability. Adamantane, a highly

symmetrical and strain-free cage alkane, is the most stable isomer of C10H16. In contrast,

other isomers, particularly those with strained ring systems or less favorable conformations,

exhibit higher enthalpies of formation.

Quantitative Stability Data
The following table summarizes the standard enthalpies of formation for several key C10H16

isomers. The data has been compiled from various experimental and computational studies.
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Isomer Class Structure

Standard
Enthalpy of
Formation
(gas, 298.15 K)
in kJ/mol

Reference

Adamantane Polycyclic Alkane
Tricyclo[3.3.1.13,

7]decane
-133.5 ± 1.2 [NIST WebBook]

Twistane Polycyclic Alkane
Tricyclo[4.4.0.03,

8]decane
-99.6 ± 4.2 [Calculated]

(+)-Limonene Monoterpene

(4R)-1-methyl-4-

(prop-1-en-2-

yl)cyclohexene

-54.4 (liquid) [1]

α-Pinene Monoterpene

2,6,6-

Trimethylbicyclo[

3.1.1]hept-2-ene

1.7 ± 2.5 [NIST WebBook]

β-Pinene Monoterpene

6,6-Dimethyl-2-

methylenebicyclo

[3.1.1]heptane

20.9 ± 2.1 [NIST WebBook]

Camphene Monoterpene

2,2-Dimethyl-3-

methylenebicyclo

[2.2.1]heptane

-28.0 ± 2.0 [NIST WebBook]

Sabinene Monoterpene

4-Methylene-1-

(1-

methylethyl)bicyc

lo[3.1.0]hexane

49.0 ± 4.2 [Calculated]

α-Terpinene Monoterpene

1-Methyl-4-(1-

methylethyl)-1,3-

cyclohexadiene

-13.4 ± 4.2 [Calculated]

γ-Terpinene Monoterpene

1-Methyl-4-(1-

methylethyl)-1,4-

cyclohexadiene

-4.2 ± 4.2 [Calculated]
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2-Carene Monoterpene

3,7,7-

Trimethylbicyclo[

4.1.0]hept-2-ene

25.0 ± 4.2 [NIST WebBook]

Note: The stability of limonene is notable; it remains stable up to 250 °C.[1] Gaseous phase

enthalpy of formation for limonene is not readily available in the searched literature. Calculated

values are based on computational chemistry studies.

Experimental Determination of Enthalpy of
Formation
The standard enthalpy of formation of volatile organic compounds like C10H16 isomers is most

commonly determined using combustion calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry
This protocol outlines the general steps for determining the enthalpy of combustion of a

C10H16 isomer using a static-jacket bomb calorimeter. The enthalpy of formation can then be

derived using Hess's Law.
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Workflow for Bomb Calorimetry

Sample Preparation:
Accurately weigh a volatile liquid sample in a gelatin capsule or a non-volatile solid sample pellet.

Bomb Assembly:
Place the sample in the crucible, attach a fuse wire, and add a small amount of water.

Pressurization:
Seal the bomb and charge it with high-purity oxygen to approximately 30 atm.

Calorimeter Setup:
Place the bomb in the calorimeter bucket with a precise volume of water.

Temperature Equilibration:
Allow the system to reach thermal equilibrium while recording the initial temperature.

Ignition:
Ignite the sample by passing an electric current through the fuse wire.

Temperature Measurement:
Record the temperature rise until a maximum is reached and the system begins to cool.

Data Analysis:
Apply corrections for heat exchange, fuse wire combustion, and acid formation to determine the heat of combustion.

Calculation of ΔHf°:
Use the experimental heat of combustion and known enthalpies of formation of CO2 and H2O to calculate the enthalpy of formation of the sample.
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Caption: A generalized workflow for determining the enthalpy of combustion using bomb

calorimetry.

Detailed Methodological Steps:
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Calibration: The calorimeter is first calibrated by combusting a standard substance with a

known heat of combustion, typically benzoic acid. This determines the heat capacity of the

calorimeter.

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the C10H16 isomer is

encapsulated in a gelatin capsule (for liquids) or pressed into a pellet (for solids).

Bomb Setup: The sample is placed in a quartz crucible within the bomb. A fuse wire (e.g.,

platinum or nichrome) is connected to the electrodes, with a portion of it in contact with the

sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to

ensure that all water formed during combustion is in the liquid state.

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's

insulated bucket. The system is allowed to come to thermal equilibrium, and the initial

temperature is recorded with high precision.

Combustion: The sample is ignited by passing an electrical current through the fuse wire.

The temperature of the water is recorded at regular intervals until it reaches a maximum and

then begins to cool.

Corrections and Calculations: The raw temperature change is corrected for heat exchange

with the surroundings. Further corrections are made for the heat released by the combustion

of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen. The

corrected temperature change and the heat capacity of the calorimeter are used to calculate

the total heat released at constant volume (ΔU°c). This is then converted to the standard

enthalpy of combustion (ΔH°c).

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) of the isomer is

calculated using the experimental ΔH°c and the known standard enthalpies of formation of

the combustion products (CO2 and H2O) via Hess's Law.

Computational Determination of Relative Stability
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Computational chemistry provides a powerful tool for predicting the relative stabilities of

isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculations

Workflow for DFT-Based Stability Prediction

Input Structure Generation:
Create 3D structures of the C10H16 isomers.

Geometry Optimization:
Optimize the geometry of each isomer to find the lowest energy conformation.

Frequency Calculation:
Perform a frequency calculation to confirm a true energy minimum and to obtain zero-point vibrational energy (ZPVE).

Single-Point Energy Calculation:
Calculate the electronic energy at a higher level of theory or with a larger basis set for improved accuracy (optional).

Enthalpy Calculation:
Calculate the standard enthalpy of formation using the computed electronic energy, ZPVE, and thermal corrections.

Relative Stability Analysis:
Compare the calculated enthalpies of formation to determine the relative stabilities of the isomers.
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Caption: A generalized workflow for predicting the relative stability of isomers using DFT

calculations.

Typical Computational Details:

Software: Gaussian, ORCA, GAMESS, etc.

Method: Density Functional Theory (DFT).

Functional: A hybrid functional such as B3LYP is commonly employed.

Basis Set: A Pople-style basis set like 6-31G(d) is often used for initial geometry

optimizations, while larger basis sets such as 6-311+G(d,p) may be used for more accurate

single-point energy calculations.

Procedure:

The 3D structure of each C10H16 isomer is built.

A geometry optimization is performed to locate the minimum energy structure on the

potential energy surface.

A frequency calculation is then carried out at the same level of theory to verify that the

optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate

the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

The standard enthalpy of formation is then calculated using an appropriate isodesmic or

atomization reaction scheme, where the calculated enthalpies of the reactants and

products are used in conjunction with known experimental enthalpies of formation for the

other species in the reaction.

Structure-Stability Relationships
The quantitative data reveals clear relationships between the structure of C10H16 isomers and

their thermodynamic stability.
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Factors Influencing the Stability of C10H16 Isomers

Thermodynamic Stability
(Lower ΔHf°)

Ring Strain

decreases

Adamantane
(High Symmetry, No Strain)

Twistane
(Strained Twist-Boat Conformation)

Pinenes
(Strained Bicyclic System)

Molecular Symmetry

increases

Conformational Effects

influences

Hyperconjugation
(in Alkenes)

increases

Terpinenes
(More Stable Monocyclic System)

Click to download full resolution via product page

Caption: Key structural factors that influence the thermodynamic stability of C10H16 isomers.

Ring Strain: The high stability of adamantane is attributed to its rigid, strain-free, diamondoid

structure, where all cyclohexane rings are in the low-energy chair conformation. In contrast,
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isomers like the pinenes and sabinene, which contain strained four- and three-membered

rings, respectively, are less stable. Twistane is also destabilized by the enforced twist-boat

conformations of its six-membered rings.

Symmetry: The high symmetry of the adamantane molecule (Td point group) contributes to

its stability by maximizing the delocalization of electron density.

Hyperconjugation: For the monoterpene isomers, the position of the double bonds influences

stability through hyperconjugation. More substituted double bonds are generally more stable.

Conclusion
This technical guide has provided a detailed analysis of the relative stability of C10H16

isomers. The key findings are:

Adamantane is the most stable C10H16 isomer due to its strain-free and highly symmetrical

structure.

The stability of monoterpenes is influenced by ring strain and the degree of substitution of

their double bonds.

Combustion calorimetry is the primary experimental method for determining the enthalpy of

formation of these compounds.

Computational methods, particularly DFT, offer a reliable means of predicting the relative

stabilities of isomers.

The data and methodologies presented herein are valuable for researchers and professionals

in chemistry and drug development, providing a solid foundation for understanding and

predicting the properties of this important class of organic molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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